Ethyl 2-amino-5-bromothiazole-4-carboxylate

Catalog No.
S1897814
CAS No.
61830-21-5
M.F
C6H7BrN2O2S
M. Wt
251.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-5-bromothiazole-4-carboxylate

CAS Number

61830-21-5

Product Name

Ethyl 2-amino-5-bromothiazole-4-carboxylate

IUPAC Name

ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1 g/mol

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)

InChI Key

TWGNDRMYYDZGFI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=N1)N)Br

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Br

The exact mass of the compound Ethyl 2-amino-5-bromothiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS 61830-21-5) is a highly functionalized heteroaromatic building block featuring three orthogonal reactive sites: a C2-amino group, a C4-ethyl ester, and a C5-bromine atom. This trifunctional architecture makes it a privileged scaffold in medicinal chemistry and agrochemical development. The C5-bromo substituent is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the C2-amino group enables direct amidation, alkylation, or Sandmeyer-type diazotization to yield di-halogenated intermediates. Furthermore, the C4-ethyl ester provides superior organic solubility compared to the free acid and serves as a robust, protected handle for downstream derivatization [1].

Substituting this specific compound with closely related analogs introduces significant synthetic inefficiencies and structural limitations. Using the unbrominated precursor, ethyl 2-aminothiazole-4-carboxylate, requires an additional electrophilic bromination step (typically using Br2 or NBS), which can suffer from incomplete conversion, require hazardous reagents, and reduce overall process yield[1]. Conversely, attempting to use regioisomers like ethyl 4-bromothiazole-2-carboxylate fundamentally alters the spatial geometry of the resulting derivatives, preventing access to the C5-substituted chemical space required for specific structure-activity relationship (SAR) targets. Furthermore, utilizing the free carboxylic acid variant drastically reduces solubility in standard aprotic solvents (such as THF or DMF), complicating homogeneous palladium-catalyzed cross-coupling reactions and necessitating premature protection steps[2].

Orthogonal Reactivity via Sandmeyer Diazotization

Ethyl 2-amino-5-bromothiazole-4-carboxylate can be efficiently converted into ethyl 5-bromo-2-iodothiazole-4-carboxylate via a Sandmeyer-type diazotization utilizing sodium nitrite and potassium iodide in acidic media. This transformation establishes a di-halogenated scaffold where the C2-iodine and C5-bromine exhibit distinct reactivities toward palladium oxidative addition. The C2-iodo position is preferentially reactive, enabling sequential, regioselective cross-coupling reactions without the need for protecting groups. In contrast, utilizing a mono-halogenated or un-aminated thiazole analog fails to provide this dual-handle capability, severely limiting the complexity of accessible downstream libraries [1].

Evidence DimensionSequential Cross-Coupling Capability
Target Compound DataYields a di-halogenated (2-iodo-5-bromo) intermediate, establishing a distinct reactivity differential for sequential coupling
Comparator Or BaselineEthyl 4-bromothiazole-2-carboxylate (mono-halogenated)
Quantified DifferenceProvides 2 orthogonal coupling sites versus 1, enabling sequential derivatization without intermediate deprotection
ConditionsSandmeyer diazotization followed by Pd-catalyzed cross-coupling

Procuring the 2-amino-5-bromo scaffold allows chemists to rapidly generate complex, di-substituted thiazole libraries through sequential, regioselective couplings.

Enhanced Processability and Solubility for Homogeneous Catalysis

The presence of the C4-ethyl ester in ethyl 2-amino-5-bromothiazole-4-carboxylate imparts high solubility in common organic solvents such as dichloromethane, THF, and DMF. This is a critical parameter for homogeneous transition-metal catalysis, such as Suzuki-Miyaura or Sonogashira couplings at the C5 position. When compared to the free acid analog (2-amino-5-bromothiazole-4-carboxylic acid), the ethyl ester demonstrates superior dissolution, preventing catalyst precipitation and ensuring high-yielding cross-coupling reactions. The free acid often requires polar protic solvents or strong bases that can interfere with sensitive coupling conditions or lead to unwanted side reactions [1].

Evidence DimensionSolubility in Aprotic Solvents (THF/DMF)
Target Compound DataSoluble in standard aprotic solvents at >0.1 M concentrations for homogeneous catalysis
Comparator Or Baseline2-Amino-5-bromothiazole-4-carboxylic acid (free acid)
Quantified DifferenceEliminates the requirement for highly polar solvent mixtures (e.g., DMSO/H2O) or premature esterification steps
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., THF/DMF, mild base)

Selecting the ethyl ester form streamlines synthetic workflows by ensuring compatibility with standard, high-throughput cross-coupling protocols without solubility-induced yield drops.

Avoidance of Hazardous Bromination Steps and Yield Loss

Procuring the pre-brominated ethyl 2-amino-5-bromothiazole-4-carboxylate directly bypasses the need to brominate the ethyl 2-aminothiazole-4-carboxylate precursor. In-house bromination typically utilizes elemental bromine or N-bromosuccinimide (NBS) in acetic acid or similar solvents, requiring careful temperature control and subsequent basic workup to isolate the product. By starting with the pre-brominated building block, procurement teams eliminate a hazardous synthetic step, reduce waste generation, and avoid the typical 15-25% yield loss associated with the bromination and purification process, thereby accelerating the overall synthetic timeline[1].

Evidence DimensionSynthetic Step Economy and Yield
Target Compound Data100% availability of the C5-brominated scaffold upon procurement
Comparator Or BaselineEthyl 2-aminothiazole-4-carboxylate (unbrominated precursor)
Quantified DifferenceBypasses an in-house bromination step, saving processing time and avoiding a typical 15-25% yield loss associated with purification
ConditionsStandard laboratory synthesis vs. direct procurement

Direct procurement of the 5-bromo derivative improves process safety and step economy, directly reducing time-to-target in discovery campaigns.

Synthesis of Cysteine-Targeting Covalent Inhibitors

The compound serves as a critical starting material for developing electrophilic heteroaromatic warheads. The C5-bromo group can be converted to terminal alkenes or alkynes via Suzuki or Sonogashira couplings, while the C2-amino group can be modified to tune the electronic properties of the thiazole ring, enabling the precise design of tunable covalent inhibitors targeting specific cysteine residues in proteins like GPX4[1].

Development of Di-Substituted Thiazole Pharmacophores

By leveraging the orthogonal reactivity of the scaffold, chemists can convert the C2-amino group to an iodo group via Sandmeyer reaction. This allows for sequential, regioselective cross-coupling at the C2 and C5 positions, facilitating the rapid construction of complex, di-substituted thiazole libraries for high-throughput screening in drug discovery [2].

Agrochemical Active Ingredient Development

The robust solubility of the ethyl ester in organic solvents makes this compound highly suitable for industrial-scale cross-coupling reactions. It acts as a reliable building block for synthesizing novel thiazole-containing agrochemicals, where the ester can be subsequently hydrolyzed or converted to various amides to optimize the physical properties and efficacy of the final active ingredient [3].

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 2-amino-5-bromothiazole-4-carboxylate

Dates

Last modified: 08-16-2023

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